molecular formula C17H15N5O B5567526 3-(4-methylphenyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

3-(4-methylphenyl)-N'-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No. B5567526
M. Wt: 305.33 g/mol
InChI Key: GSMVPOSYTNTUHT-YBFXNURJSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazides with appropriate ketones or aldehydes in the presence of catalysts or under specific conditions to form the pyrazole core structure. For instance, Karrouchi et al. (2020) described the synthesis of a similar pyrazole derivative, emphasizing the use of spectroscopic methods for characterization, including FT-IR, NMR, and single-crystal X-ray diffraction, highlighting the importance of these techniques in confirming the structure of synthesized compounds (Karrouchi et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. These studies reveal the planarity or non-planarity of the pyrazole core and the spatial orientation of substituent groups, which are critical for understanding the compound's reactivity and interaction with biological targets. For example, the X-ray structure analysis can confirm the (E)-configuration of the hydrazonoic group, as demonstrated in related compounds (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the nature of the substituents and reaction conditions. These reactions enable the functionalization of the pyrazole core, leading to a wide range of heterocyclic compounds with potential biological activities. The reactivity of these compounds is often influenced by the electronic properties of the substituents, as well as the overall molecular conformation.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug design and synthesis. These properties are determined by the compound's molecular structure, particularly the nature and position of substituents on the pyrazole ring. For instance, the solvation energy values and dipole moments in different media can provide insights into the compound's solubility and interaction with solvents (Karrouchi et al., 2020).

Scientific Research Applications

Vibrational Spectroscopy and Molecular Dynamics

The compound's vibrational spectroscopic properties and molecular dynamics have been extensively studied, highlighting its industrial and biological significance. Theoretical studies using DFT/B3LYP methods have compared its geometry and electronic structure with crystal data, revealing insights into its stability and reactivity properties. This research supports its potential as a material for nonlinear optical (NLO) applications due to its significant hyperpolarizability. Docking results also suggest potential as an inhibitor for CDK2s, aligning with prior studies on similar compounds (Pillai et al., 2017).

Antimicrobial and Synthetic Utility

Studies on related heterocyclic compounds based on pyrazole scaffolds have demonstrated their utility in generating novel compounds with antimicrobial activity. These investigations have led to the synthesis of diverse heterocycles, showcasing the pyrazole core's versatility in medicinal chemistry. The antimicrobial activity against various bacterial and fungal species underscores the potential for developing new therapeutic agents (El‐Emary et al., 2002).

Antidiabetic and Antioxidant Activities

Research on pyrazole derivatives, including the structural analysis and biological evaluation of compounds similar to 3-(4-Methylphenyl)-N'-(3-Pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, has indicated potential antidiabetic and antioxidant activities. These findings are supported by in vitro studies and molecular docking analyses, suggesting mechanisms of action that could be leveraged in drug development for treating diabetes and oxidative stress-related conditions (Karrouchi et al., 2020).

Corrosion Inhibition

The compound's analogs have been explored for their corrosion inhibition properties on mild steel in acidic environments. Electrochemical studies have confirmed high inhibition efficiency, indicating the potential for these compounds to be developed as corrosion inhibitors. This application is significant for industries seeking to enhance material longevity and performance (Paul et al., 2020).

Heterocyclic Synthesis and Biological Activity

The synthesis and characterization of novel heterocyclic compounds derived from pyrazole carbohydrazides have been a subject of interest, demonstrating the scaffold's versatility in creating bioactive molecules. These studies have generated compounds with significant antimicrobial properties, reinforcing the role of pyrazole derivatives in drug discovery and development for combating microbial resistance (Hassan et al., 2014).

properties

IUPAC Name

3-(4-methylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-12-4-6-14(7-5-12)15-9-16(21-20-15)17(23)22-19-11-13-3-2-8-18-10-13/h2-11H,1H3,(H,20,21)(H,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMVPOSYTNTUHT-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

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